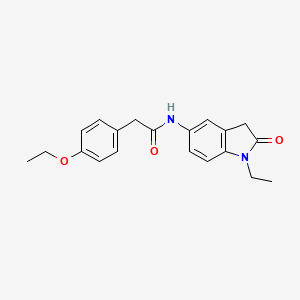
2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide, also known as EAI045, is a small molecule inhibitor that has shown potential in cancer treatment. This compound has been evaluated for its anti-tumor activity and has demonstrated promising results in preclinical studies.
Mecanismo De Acción
2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide exerts its anti-tumor effects by binding to the ATP-binding pocket of EGFR and other tyrosine kinases, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival. This compound has been shown to be particularly effective against EGFR mutants that are resistant to other inhibitors.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells. It has also been shown to reduce tumor growth in animal models of cancer. In addition, this compound has been found to be well-tolerated in preclinical studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide is its specificity for EGFR and other tyrosine kinases, which makes it a potentially effective treatment for cancers that are driven by these pathways. However, one limitation of this compound is its relatively low potency compared to other EGFR inhibitors. This may limit its efficacy in certain cancer types.
Direcciones Futuras
There are several areas of future research that could further explore the potential of 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide in cancer treatment. These include:
1. Combination therapy: this compound could be combined with other cancer treatments, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects.
2. Biomarker identification: Biomarkers could be identified to predict which patients are most likely to respond to this compound treatment.
3. Optimization of potency: Further optimization of the structure of this compound could lead to the development of more potent inhibitors with improved efficacy.
4. Clinical trials: Clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans, with the goal of ultimately bringing this compound to the clinic for cancer treatment.
Métodos De Síntesis
The synthesis of 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide involves a multi-step process that includes the condensation of 4-ethoxybenzaldehyde with indole-2-carboxylic acid to form the intermediate, 2-(4-ethoxyphenyl)indole-2-carboxylic acid. This intermediate is then converted to the final product, this compound, through a series of reactions involving ethyl chloroacetate and ammonium acetate.
Aplicaciones Científicas De Investigación
2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and its mutant variants, which are commonly found in various types of cancer. In addition, this compound has also been found to inhibit the activity of other tyrosine kinases, such as HER2 and ALK, which are also implicated in cancer.
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxo-3H-indol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-22-18-10-7-16(12-15(18)13-20(22)24)21-19(23)11-14-5-8-17(9-6-14)25-4-2/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUFGZWDZMCOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[[2-(3-bromophenyl)-3-(2-fluorophenoxy)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2898822.png)
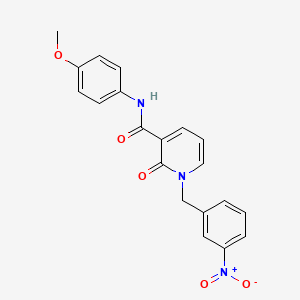
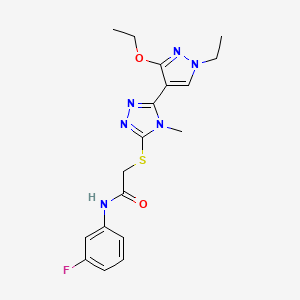
![8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2898827.png)
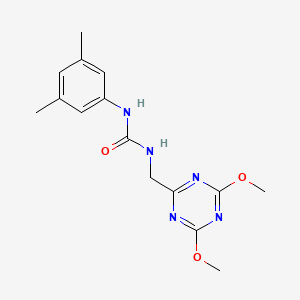
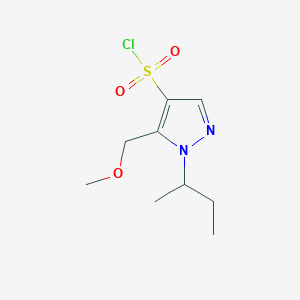
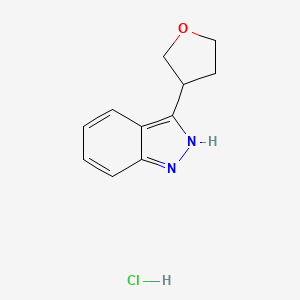
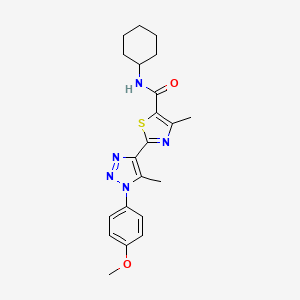
![(E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2898835.png)
![2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(3-isopropylphenyl)acetamide](/img/structure/B2898836.png)
![2-(Methylthio)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-ol](/img/structure/B2898839.png)
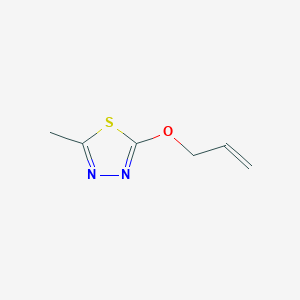
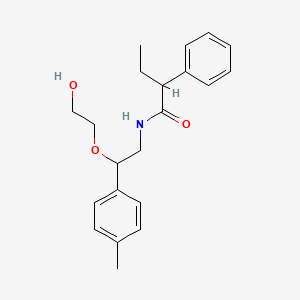
![3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(4-morpholin-4-ylphenyl)propanamide](/img/structure/B2898845.png)